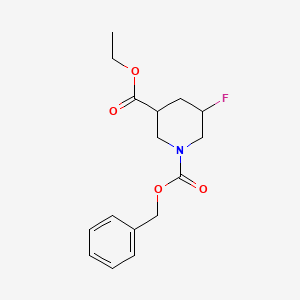

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C16H20FNO4 . It has a molecular weight of 309.33 .

Molecular Structure Analysis

The molecular structure of “1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate” is represented by the formula C16H20FNO4 . This indicates that the molecule contains 16 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .Scientific Research Applications

Synthesis and Medicinal Chemistry

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate is a fluorinated piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural motifs are prevalent in molecules with significant biological activities. For instance, fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles. The presence of fluorine can influence binding affinity and selectivity toward biological targets due to its electronegativity and size.

In research focused on the synthesis of benzyl esters, techniques have been developed to facilitate esterification reactions that are unaffected by sensitive functionalities such as alcohols, phenols, and amides. These methodologies enable the efficient synthesis of benzyl esters from various substrates, including amino acids and sugar derivatives, highlighting the utility of 1-benzyl-3-ethyl-5-fluoropiperidine-1,3-dicarboxylate in complex synthetic schemes (J. Tummatorn, P. A. Albiniak, G. Dudley, 2007).

Fluorination Techniques in Organic Synthesis

The development of practical and convenient fluorination techniques is crucial for the synthesis of fluorinated organic compounds. Such methods allow for the direct introduction of fluorine atoms into 1,3-dicarbonyl compounds, yielding fluorinated products with potential as intermediates in the synthesis of biologically active molecules. The use of aqueous hydrofluoric acid in combination with iodosylbenzene has been demonstrated to provide an efficient route to such fluorinated compounds, showcasing the relevance of 1-benzyl-3-ethyl-5-fluoropiperidine-1,3-dicarboxylate in facilitating the incorporation of fluorine into organic molecules (T. Kitamura, S. Kuriki, M. Morshed, Y. Hori, 2011).

Application in NMDA Receptor Ligand Development

Research on the modification of the 4-benzylpiperidine moiety has led to the identification of novel N-methyl-D-aspartate (NMDA) receptor ligands. By replacing the benzylpiperidine moiety with fluorinated ω-phenylalkylamino groups, researchers have developed compounds suitable for positron emission tomography. This modification strategy underscores the significance of fluorinated piperidine derivatives in the design and development of ligands targeting the NMDA receptor, a critical component in neurological processes (S. Thum, D. Schepmann, D. Kalinin, S. Ametamey, B. Wünsch, 2018).

Contributions to Synthetic Methodology

In the realm of synthetic organic chemistry, fluorinated piperidines serve as key intermediates and building blocks. The development of synthetic routes towards 1-alkyl-3-aminomethyl-3-fluoropiperidines, for example, illustrates the utility of such compounds in the assembly of molecules with potential medicinal properties. The strategic incorporation of fluorine atoms into piperidine rings can enhance the biological activity and selectivity of the resulting compounds, making 1-benzyl-3-ethyl-5-fluoropiperidine-1,3-dicarboxylate a valuable tool in drug synthesis (Eva Van Hende, G. Verniest, J. Thuring, G. Macdonald, F. Deroose, N. Kimpe, 2009).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 5-fluoropiperidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-2-21-15(19)13-8-14(17)10-18(9-13)16(20)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSJPXSPSMFHDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)

![(E)-methyl 2-(3-(3-(thiophen-2-yl)acryloyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731168.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxybenzyl)acetamide](/img/no-structure.png)

![8-((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2731175.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2731182.png)

![N-(3-nitrophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2731184.png)

![N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide](/img/structure/B2731187.png)

![N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2731188.png)